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D-Luciferin sodium salt - 103404-75-7

D-Luciferin sodium salt

Catalog Number: EVT-265807
CAS Number: 103404-75-7
Molecular Formula: C11H8N2NaO3S2
Molecular Weight: 303.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Chemiluminescent luciferase substrate. Water soluble derivative of D-Luciferin and analog of D-Luciferin potassium salt. Excitation is pH dependent (pH exλ = 327 and 385 nm for pH 4 and pH 11 respectively), emission is pH independent. Emits light on oxidative decarboxylation in the presence of ATP providing a bioluminescent signal for cellular ATP levels in vivo.
D-Luciferin is a chemiluminescent substrate of firefly luciferase. It produces light upon oxidative decarboxylation by luciferase in the presence of ATP. D-luciferin can be employed to assay the expression of the luciferase gene linked to a promoter of interest. Alternatively, D-luciferin and luciferase can be used to assess ATP availability in cellular or biochemical assays.
D-Luciferin sodium is heterocyclic light-emitting compound and natural ligand for luciferase used to detect cell activity. It requires ATP for its reaction, emitting a greenish-yellow luminescence at a peak wavelength of approximately 530 nm. The salt form of luciferin dissolves in water or other typical buffers.
Source and Classification

D-Luciferin sodium salt is derived from D-Luciferin, which is naturally found in fireflies. The compound is classified as a bioluminescent substrate and belongs to the category of luciferins. Its chemical structure allows it to undergo oxidation in the presence of luciferase and adenosine triphosphate (ATP), resulting in light emission.

Synthesis Analysis

Methods of Synthesis

The synthesis of D-Luciferin sodium salt involves several steps that ensure high purity and activity. The process typically includes:

Technical Details

The synthesis process may vary among manufacturers, but the goal remains consistent: to produce a compound with minimal impurities and maximal biochemical activity. For instance, BioThema utilizes a proprietary method that has been validated through comparative studies published in scientific literature .

Molecular Structure Analysis

Structure

D-Luciferin sodium salt has a specific molecular structure characterized by its functional groups that allow it to interact with luciferase. Its chemical formula is C₁₀H₉N₂O₃SNa, indicating the presence of sodium as a counterion.

Data

  • Molecular Weight: Approximately 258.24 g/mol
  • CAS Number: 103404-75-7
  • Absorption Maximum: Typically around 385 nm .
Chemical Reactions Analysis

Reactions

The primary reaction involving D-Luciferin sodium salt occurs when it reacts with luciferase in the presence of ATP. This reaction can be summarized as follows:

Luciferin+ATP+O2LuciferaseOxyluciferin+AMP+PPi+Light\text{Luciferin}+\text{ATP}+\text{O}_2\xrightarrow{\text{Luciferase}}\text{Oxyluciferin}+\text{AMP}+\text{PPi}+\text{Light}

Technical Details

The light emission peaks at approximately 560 nm, which is detectable using specialized imaging equipment. The intensity of the emitted light correlates directly with the activity level of luciferase, making it an effective measure for enzymatic activity in various assays .

Mechanism of Action

Process

The mechanism of action for D-Luciferin sodium salt involves its oxidation by luciferase in an ATP-dependent manner. Upon binding with luciferase, D-Luciferin undergoes a series of transformations leading to the production of oxyluciferin and light emission.

Data

This bioluminescent reaction occurs rapidly, with light output reaching its peak within seconds after substrate addition. The efficiency of this reaction makes D-Luciferin sodium salt a preferred choice for real-time monitoring of biological processes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a clear yellow solution when dissolved.
  • Solubility: Highly soluble in water and various buffer solutions (e.g., phosphate-buffered saline), allowing for easy preparation for experiments .

Chemical Properties

  • Stability: D-Luciferin sodium salt exhibits good stability under proper storage conditions (e.g., vacuum-dried under argon).
  • Assay Purity: Generally exceeds 98% purity based on high-performance liquid chromatography assays .
Applications

D-Luciferin sodium salt has numerous applications across various scientific fields:

  • Bioluminescent Imaging: Used extensively in vivo and in vitro studies to visualize biological processes.
  • Metabolic Assays: Serves as a substrate for measuring metabolic enzyme activity.
  • Gene Expression Studies: Facilitates monitoring of gene expression levels through luminescence detection.
  • Cancer Research: Aids in tracking tumor growth and response to therapies through bioluminescent signals.
Enzymatic Mechanisms and Reaction Dynamics of D-Luciferin Sodium Salt

Luciferase-Catalyzed Oxidation: Reaction Kinetics and Stoichiometry

D-Luciferin sodium salt (C~11~H~9~N~2~O~4~S~2~Na; MW 302.3–320.32 g/mol) serves as the natural substrate for firefly luciferase (Luc), enabling a highly specific bioluminescent oxidation reaction [2] [9]. The enzymatic catalysis follows Michaelis-Menten kinetics, with a well-defined stoichiometry:D-Luciferin + O~2~ + ATP → Oxyluciferin + CO~2~ + AMP + PP~i~ + Light (560 nm)

The reaction proceeds through adenylate intermediate formation, where luciferase first activates D-luciferin’s carboxyl group via ATP-dependent adenylation. Subsequent oxygen insertion yields the excited-state oxyluciferin, which decays photonically [1] [8]. Competitive inhibitors like dehydroluciferin and L-luciferin can impair kinetics, necessitating HPLC-purified D-luciferin (≥95% purity) for optimal activity [1].

Table 1: Key Reaction Components and Their Roles

ComponentRoleReaction Phase
D-Luciferin sodium saltLight-emitting substrateAdenylation
ATPEnergy source/cofactorIntermediate formation
O~2~OxidantDecarboxylation
OxyluciferinExcited-state productPhoton emission

Kinetic studies reveal light output proportionality to luciferase concentration when D-luciferin is in excess, enabling ultrasensitive detection of as low as 0.02 pg luciferase [9]. The reaction peaks within seconds, making it ideal for real-time reporter assays [9].

ATP-Dependent Bioluminescent Mechanisms: Role of Cofactors and Energy Transfer

The bioluminescent emission from D-luciferin sodium salt is intrinsically ATP-dependent, requiring hydrolysis to AMP and inorganic pyrophosphate (PP~i~) for energy transfer [2] [5]. Essential cofactors include:

  • Mg²⁺: Chelates ATP, facilitating substrate binding to luciferase’s active site [2].
  • Coenzyme A (CoA): Accelerates reaction turnover by removing inhibitory oxyluciferin and preventing enzyme inactivation [2] [5].

Table 2: Cofactor Requirements in Standard Luciferase Assay Buffers

CofactorConcentrationFunction
MgCl~2~5 mMATP chelation
ATP (disodium salt)0.15 mMEnergy substrate
Coenzyme A (hydrate)0.25 mMOxyluciferin displacement
Tris-HCl (pH 7.8)100 mMpH optimization

The reaction’s reliance on ATP allows it to function as a metabolic biosensor, where light emission directly correlates with cellular ATP concentrations. At 37°C (in vivo conditions), emission shifts from yellow-green (560 nm) to red (>600 nm) due to thermal perturbation of oxyluciferin’s excited state [2] [5]. This temperature-dependent shift enables non-invasive monitoring of biological processes in living organisms, such as tumor progression or stem cell migration [5].

pH-Dependent Spectral Shifts: Molecular Basis of Emission Wavelength Variability

Emission wavelength variability in D-luciferin reactions is governed by pH-induced alterations in oxyluciferin’s electronic structure. Key molecular mechanisms include:

  • Ionizable groups: The 6’-hydroxybenzothiazole moiety undergoes deprotonation at alkaline pH, favoring keto-enol tautomerism that redshifts emission [7] [9].
  • Protein-environment interactions: Luciferase’s active site residues stabilize oxyluciferin’s anionic forms, modulating color without altering chemical composition [7].

Table 3: pH-Dependent Spectral Properties

pHExcitation λ (nm)Emission λ (nm)Oxyluciferin Tautomer
4.0327560Neutral (keto)
7.8Not detected560Anionic (enol)
11.0385>600Phenolate

In vivo (pH ~7.4), emission occurs at 560 nm but shifts to red (>600 nm) at 37°C due to combined thermal and microenvironmental effects [2] [5]. This redshift enhances tissue penetration depth to 3–4 cm, enabling deep-tissue bioluminescence imaging (BLI) in preclinical models [5]. Notably, D-luciferin sodium salt’s solubility (100 mg/mL in water) facilitates buffer compatibility across pH gradients, though reconstituted solutions require pH adjustment to 6.0–6.3 to prevent racemization to non-emissive L-isomers [1] [3].

Molecular Basis of Emission Variability:

  • Neutral pH: Dominant yellow-green emission from the enol-anion state.
  • Acidic pH: Protonation favors keto forms, slightly blueshifting emission.
  • Alkaline pH: Phenolate formation and solvent interactions promote red emission.

This pH tunability underpins multiplexed assays where emission color reports microenvironmental conditions alongside biological activity [7].

Properties

CAS Number

103404-75-7

Product Name

D-Luciferin sodium salt

IUPAC Name

sodium;(4S)-2-(6-hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate

Molecular Formula

C11H8N2NaO3S2

Molecular Weight

303.3 g/mol

InChI

InChI=1S/C11H8N2O3S2.Na/c14-5-1-2-6-8(3-5)18-10(12-6)9-13-7(4-17-9)11(15)16;/h1-3,7,14H,4H2,(H,15,16);/t7-;/m1./s1

InChI Key

GORHDQYMKFFQDQ-OGFXRTJISA-N

SMILES

C1C(N=C(S1)C2=NC3=C(S2)C=C(C=C3)O)C(=O)[O-].[Na+]

Solubility

Soluble in DMSO

Synonyms

D-Luciferin Sodium

Canonical SMILES

C1C(N=C(S1)C2=NC3=C(S2)C=C(C=C3)O)C(=O)O.[Na]

Isomeric SMILES

C1[C@@H](N=C(S1)C2=NC3=C(S2)C=C(C=C3)O)C(=O)O.[Na]

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